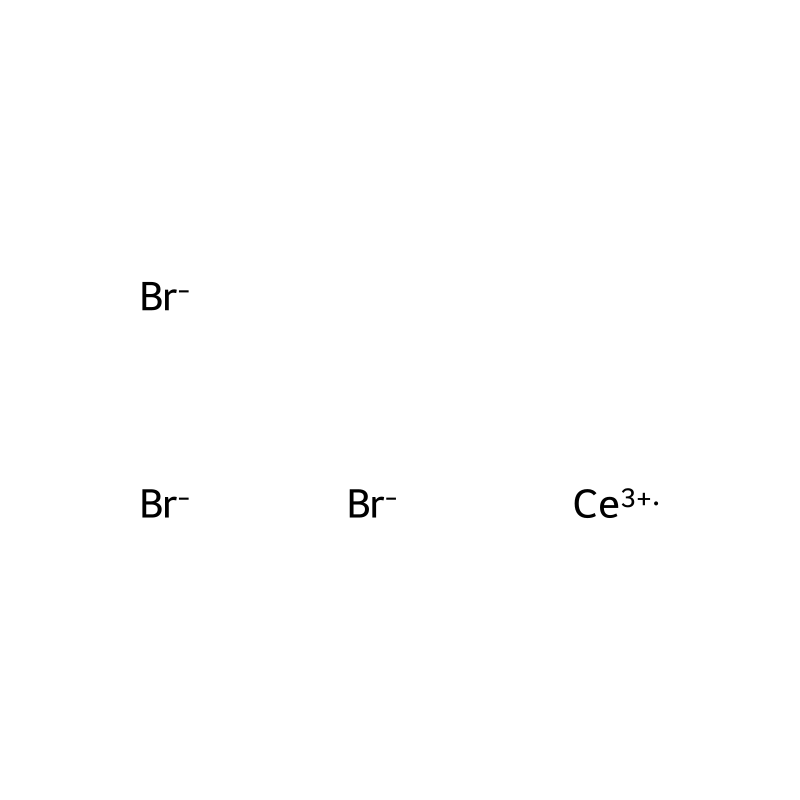Cerium(III) bromide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Gamma-ray Spectroscopy
- High light yield: CeBr3 exhibits a high light yield, meaning it produces a large number of photons for each gamma ray it absorbs. This translates to better detection efficiency and improved signal-to-noise ratio, crucial for accurate identification and measurement of gamma-ray energies .
- Fast decay time: The decay time of CeBr3 is relatively fast, allowing for faster response times and the ability to distinguish closely spaced gamma-ray events. This is advantageous in applications like nuclear security and medical imaging .
- Low intrinsic background: CeBr3 possesses a low intrinsic background count, meaning it generates minimal internal radiation. This minimizes interference with the signal of interest, leading to more precise measurements .
These properties make CeBr3 a valuable material for gamma-ray spectroscopy applications in various fields, including:
- Nuclear security: Detecting and identifying radioactive materials for security purposes .
- Environmental monitoring: Measuring radioactive contaminants in the environment .
- Astrophysics: Studying the composition of celestial objects through gamma-ray astronomy .
Medical Imaging
Cerium(III) bromide is an inorganic compound with the chemical formula CeBr₃. It is a white, hygroscopic solid that has garnered attention in various scientific fields, particularly for its applications in scintillation counters and as a potential γ-ray scintillation detector. The compound adopts a hexagonal crystal structure (P6₃/m space group) where cerium ions are coordinated in a tricapped trigonal prismatic geometry with bromine ions . Cerium(III) bromide has been known since at least 1899, with its initial preparation reported from cerium sulfide and gaseous hydrogen bromide .
Cerium bromide functions as a scintillator material. When exposed to ionizing radiation (like gamma rays or X-rays), CeBr3 atoms get excited. As they return to their ground state, they release energy in the form of light pulses. The intensity of these light pulses is proportional to the energy of the incoming radiation []. This allows scientists to detect and measure the type and energy of radiation using photodetectors coupled to CeBr3 crystals.
Aqueous solutions can be prepared by reacting hydrated cerium carbonate with hydrogen bromide:
A novel method involves using ionic liquids to facilitate the synthesis of cerium(III) bromide solvates, enhancing solubility and reaction efficiency .
Cerium(III) bromide has several applications:
- Scintillation Detectors: It is used in scintillation counters due to its ability to detect γ-rays effectively.
- Medical Imaging: The compound shows promise in medical imaging technologies.
- Geophysical Detectors: Its scintillation properties make it suitable for applications in geophysics and nuclear non-proliferation testing .
Research into the interactions of cerium(III) bromide primarily focuses on its behavior in various chemical environments rather than biological interactions. Studies indicate that it can form complexes in solution, particularly when interacting with acids or other ligands, which can influence its reactivity and stability.
Cerium(III) bromide shares similarities with other cerium halides, such as:
| Compound | Chemical Formula | Melting Point (°C) | Crystal Structure Type |
|---|---|---|---|
| Cerium(III) chloride | CeCl₃ | ~800 | Cubic |
| Cerium(III) iodide | CeI₃ | ~700 | Hexagonal |
| Cerium(III) fluoride | CeF₃ | ~900 | Cubic |
Uniqueness: Cerium(III) bromide is unique among these compounds due to its specific crystal structure and superior scintillation properties compared to its counterparts. While all these compounds exhibit similar reactivity patterns, the distinct physical and chemical properties of cerium(III) bromide make it particularly valuable in specialized applications like radiation detection.
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant






